molecular formula C11H19NO4S B6283165 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate CAS No. 1252640-74-6

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate

Cat. No.: B6283165
CAS No.: 1252640-74-6
M. Wt: 261.3
InChI Key:
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Description

1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.3. The purity is usually 95.
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Scientific Research Applications

Role in Synthesis and Catalysis

Compounds with structural similarities to 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate are often explored for their roles in catalysis and synthesis. For example, tert-butyl and sulfanyl groups are commonly involved in stereoselective synthesis processes, where they may act as chiral auxiliaries or influence the reactivity of compounds in catalytic cycles. This implies potential research applications in developing new synthetic methodologies or improving existing ones for the efficient production of chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Pellissier, 2011).

Environmental Impact and Remediation

While the specific compound is not mentioned, research on similar compounds, such as methyl tert-butyl ether (MTBE), highlights the importance of understanding the environmental behavior and fate of chemical additives used in fuels. Studies focusing on the biodegradation and remediation of MTBE could offer a template for investigating the environmental impact of related compounds, their persistence, and strategies for their removal from contaminated sites. This encompasses both aerobic and anaerobic degradation pathways in soil and groundwater, suggesting an area of research for assessing the environmental footprint of chemical compounds used in industrial applications (Fiorenza & Rifai, 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate' involves the protection of the carboxylic acid groups, followed by the addition of the thiol group to the pyrrolidine ring, and finally the deprotection of the carboxylic acid groups.", "Starting Materials": [ "2-methyl pyrrolidine", "tert-butyl bromoacetate", "sodium hydride", "thiophenol", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "2-methyl pyrrolidine is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form the tert-butyl ester of 2-methyl pyrrolidine-1-carboxylic acid.", "The tert-butyl ester is then reacted with thiophenol in diethyl ether to form the corresponding thioester.", "The thioester is then treated with hydrochloric acid to remove the tert-butyl protecting group and form the thiol.", "The thiol is then reacted with the tert-butyl ester of 2-methyl pyrrolidine-2-carboxylic acid in the presence of sodium hydroxide to form the desired compound, 1-tert-butyl 2-methyl (2S,4R)-4-sulfanylpyrrolidine-1,2-dicarboxylate.", "The final compound is then deprotected by treatment with methanol and hydrochloric acid to remove the tert-butyl protecting groups and form the free carboxylic acid groups." ] }

CAS No.

1252640-74-6

Molecular Formula

C11H19NO4S

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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